2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C16H15NO. It is known for its unique structure, which includes a cycloheptatriene ring substituted with an amino group and a vinyl group attached to a methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and cycloheptatriene.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methylbenzaldehyde and cycloheptatriene under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[2-(3-methoxyphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one
- 2-Amino-5-[2-(3-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one
- 2-Amino-5-[2-(3-fluorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one
Uniqueness
2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern on the cycloheptatriene ring, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
62348-33-8 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H15NO/c1-12-3-2-4-14(11-12)6-5-13-7-9-15(17)16(18)10-8-13/h2-11H,1H3,(H2,17,18) |
InChI Key |
HHMARTMLYGBSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC=C(C(=O)C=C2)N |
Origin of Product |
United States |
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